molecular formula C22H22N4O4 B11293691 N,2-bis(4-methoxyphenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide

N,2-bis(4-methoxyphenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11293691
M. Wt: 406.4 g/mol
InChI Key: MAQWJXHZYHGVNB-UHFFFAOYSA-N
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Description

N,2-bis(4-methoxyphenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and it is substituted with methoxyphenyl groups, a methyl group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-bis(4-methoxyphenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The resulting pyrazole is further reacted with urea or thiourea under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure reproducibility .

Chemical Reactions Analysis

Types of Reactions

N,2-bis(4-methoxyphenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenolic derivatives, alcohol derivatives, and substituted pyrazolo[1,5-a]pyrimidines, which can have varied biological activities and applications .

Scientific Research Applications

N,2-bis(4-methoxyphenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,2-bis(4-methoxyphenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as hypoxia-inducible factor prolyl hydroxylase, by binding to their active sites. This inhibition can lead to the stabilization of hypoxia-inducible factors, which play a crucial role in cellular responses to low oxygen levels. Additionally, the compound can interact with DNA and proteins, leading to changes in gene expression and protein function .

Comparison with Similar Compounds

Similar Compounds

  • N-(bis(4-methoxyphenyl)methyl)-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide
  • N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based compounds
  • 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide derivatives

Uniqueness

N,2-bis(4-methoxyphenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific substitution pattern and the presence of the pyrazolo[1,5-a]pyrimidine core. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

N,2-bis(4-methoxyphenyl)-3-methyl-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C22H22N4O4/c1-13-20(14-4-8-16(29-2)9-5-14)25-26-18(12-19(27)24-21(13)26)22(28)23-15-6-10-17(30-3)11-7-15/h4-11,18H,12H2,1-3H3,(H,23,28)(H,24,27)

InChI Key

MAQWJXHZYHGVNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NC(=O)CC(N2N=C1C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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